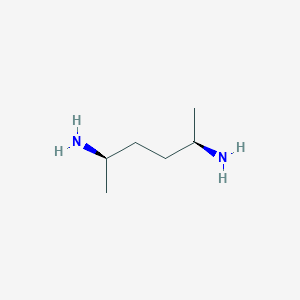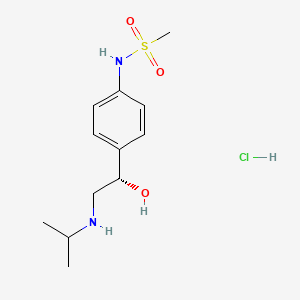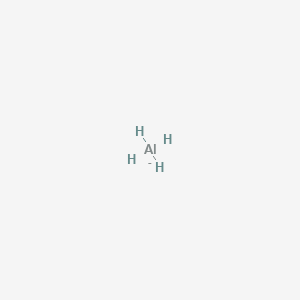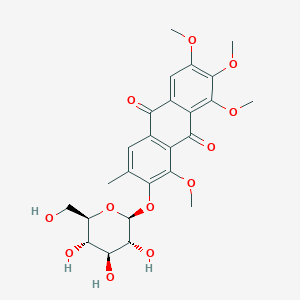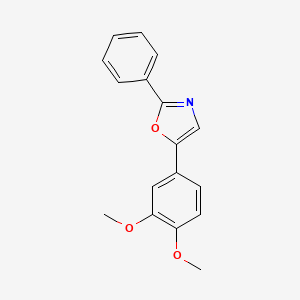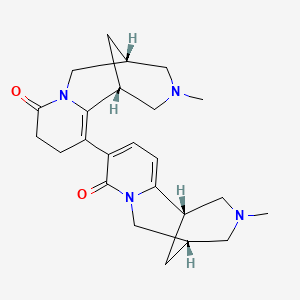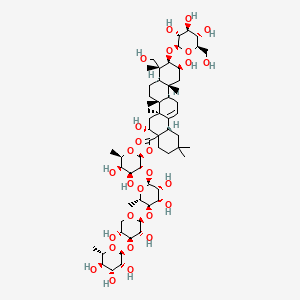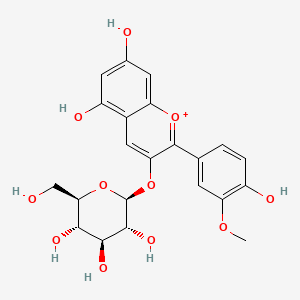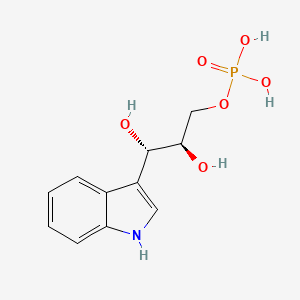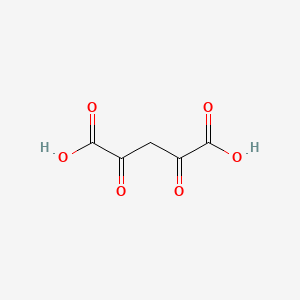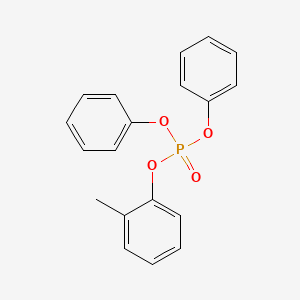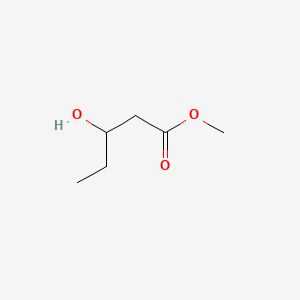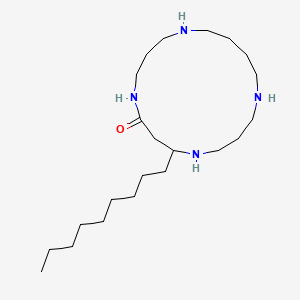
Pithecolobine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pithecolobine is a lactam and an azamacrocycle.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Properties
Pithecolobine, isolated from Albizia saman, exhibits significant antimicrobial activity against a range of human pathogenic bacteria and yeasts. It has demonstrated minimum inhibitory concentrations (MIC) values ranging from 1.9–125 µg mL−1. Additionally, pithecolobine shows antioxidant activity with an IC50 value at 250µg mL−1, suggesting its potential as a natural bioactive molecule for developing antimicrobial and antioxidant agents (Thippeswamy et al., 2015).
Chemical Structure Analysis
Antifungal and Antimycotoxin Activities
Pithecolobine has been evaluated for its antifungal and antimycotoxin activities against Fusarium verticillioides. It significantly inhibits the growth of this fungus and the production of fumonisin B1, indicating its potential use as an alternative agent to control fungal and mycotoxin contaminations in food grains (Thippeswamy et al., 2014).
Antibacterial Activity Against Xanthomonas campestris
The antibacterial activity of pithecolobine has been studied against Xanthomonas campestris. It has shown concentration-dependent activity, which could be utilized in alternative strategies for managing diseases caused by Xanthomonas spp. (Venkatesh et al., 2015).
Interaction with DNA and Biological Activities
Studies have shown that pithecolobine interacts with DNA and exhibits cytotoxicity against mammalian cells. Its ability to inhibit enzymes like DNA polymerase and RNA polymerase, as well as its effects on human lymphocyte transformation and inhibition of cyclooxygenase activity, highlight its diverse biological activities (Mar et al., 1991).
Propriétés
Numéro CAS |
22368-82-7 |
|---|---|
Nom du produit |
Pithecolobine |
Formule moléculaire |
C22H46N4O |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
8-nonyl-1,5,9,13-tetrazacycloheptadecan-6-one |
InChI |
InChI=1S/C22H46N4O/c1-2-3-4-5-6-7-8-13-21-20-22(27)26-19-12-17-24-15-10-9-14-23-16-11-18-25-21/h21,23-25H,2-20H2,1H3,(H,26,27) |
Clé InChI |
QEGMJRQKNQFEEZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CC(=O)NCCCNCCCCNCCCN1 |
SMILES canonique |
CCCCCCCCCC1CC(=O)NCCCNCCCCNCCCN1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



carbamoyl}hexopyranuronic acid](/img/structure/B1200948.png)

